molecular formula C24H21FN2OS2 B306050 2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306050
M. Wt: 436.6 g/mol
InChI Key: BJSLZARRJWZQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as FBTTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. This compound also suppresses tumor angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, this compound inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In neurological disorders, this compound reduces oxidative stress and inflammation by inhibiting the expression of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In inflammation, this compound reduces the expression of pro-inflammatory cytokines and inhibits the activation of nuclear factor-κB (NF-κB). In neurological disorders, this compound reduces oxidative stress and inflammation and improves cognitive function.

Advantages and Limitations for Lab Experiments

2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, this compound also has limitations, including its poor solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

For 2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one research include investigating its efficacy in combination with other drugs, exploring its potential in other therapeutic areas, and optimizing its pharmacokinetics and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a four-step process, starting with the reaction of 2-bromo-1-(2-fluorobenzylsulfanyl)ethanone with 3-methylbenzaldehyde to form 2-bromo-1-(2-fluorobenzylsulfanyl)-3-(3-methylphenyl)propan-1-one. This intermediate is then reacted with 2-aminothiophenol to form this compound.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C24H21FN2OS2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21FN2OS2/c1-15-7-6-9-17(13-15)27-23(28)21-18-10-3-5-12-20(18)30-22(21)26-24(27)29-14-16-8-2-4-11-19(16)25/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3

InChI Key

BJSLZARRJWZQRC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC5=C3CCCC5

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC5=C3CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.